- Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase ActivityJournal of Medicinal Chemistry, 2009, 52(2), 379-388,
Cas no 896466-04-9 (AT9283)

AT9283 structure
Nom du produit:AT9283
Numéro CAS:896466-04-9
Le MF:C19H23N7O2
Mégawatts:381.431622743607
MDL:MFCD12031513
CID:69396
PubChem ID:135398495
AT9283 Propriétés chimiques et physiques
Nom et identifiant
-
- 1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea
- 1-cyclopropyl-3-[(3Z)-3-[5-(morpholin-4-ylmethyl)benzimidazol-2-ylidene]-1,2-dihydropyrazol-4-yl]urea
- AT9283
- AT-9283
- AT-9283,AT 9283
- AT 9283
- XAV9KYN9WL
- 1-Cyclopropyl-3-{3-[5-(Morpholin-4-Ylmethyl)-1h-Benzimidazol-2-Yl]-1h-Pyrazol-4-Yl}urea
- C19H23N7O2
- 1-cyclopropyl-3-(3-(6-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea
- 1-cyclopropyl-3-[3-[5-(4-morpholinylmethyl)-2-benzimidazolylidene]-1,2-dihydropyrazol-4-yl]urea
- 35R
- MLS006011044
- GTPL7949
- N-Cyclopropyl-N′-[3-[6-(4-morpholinylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea (ACI)
- Urea, N-cyclopropyl-N′-[3-[5-(4-morpholinylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]- (9CI)
- EX-A201
- NSC799339
- LOLPPWBBNUVNQZ-UHFFFAOYSA-N
- CHEMBL5303448
- BCP11714
- 896466-04-9 (free base)
- AT9283?
- NS00072317
- SMR004702836
- 3-cyclopropyl-1-{3-[(2Z)-5-(morpholin-4-ylmethyl)-1,3-benzodiazol-2-ylidene]-1,2-dihydropyrazol-4-yl}urea
- s1134
- Urea, N-cyclopropyl-N'-(3-(6-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)-1H-pyrazol-4-yl)-
- 1-cyclopropyl-3-(3-(5-(morpholinomethyl)-1h-benzo[d]imidazol-2-yl)-1h-pyrazol-4-yl) urea
- N-cyclopropyl-N'-[3-[5-(4-morpholinylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]Urea
- Q27216136
- 1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea
- AT 9283 [WHO-DD]
- Q27074571
- SCHEMBL545809
- AKOS016006006
- SCHEMBL15005494
- BCPP000379
- SCHEMBL15005492
- NCGC00346493-01
- CS-0107
- EN300-20637992
- BRD-K24576554-001-01-4
- HMS3673I15
- AT 9283, (2S)-2-hydroxy-propanoic acid salt
- A900407
- AT9 283
- NSC760144
- CCG-268424
- 3-cyclopropyl-1-(3-{6-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}-1H-pyrazol-4-yl)urea
- AT 9283; 1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea; N-Cyclopropyl-N'-[3-[5-(4-morpholinylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]-urea
- NCGC00389697-02
- SW220119-1
- HMS3244O09
- Q27453557
- 896466-04-9
- HMS3244P09
- DB-078462
- CHEMBL495727
- BDBM50243388
- BRD-K24576554-001-04-8
- MFCD12031513
- 1-cyclopropyl-3-[3-(5-morpholin-4-ylmethyl-1h-benzoimidazol-2-yl )-1h-pyrazol-4-yl]-urea
- NCGC00346493-06
- AKOS026750645
- AC-32808
- AT 9283; AT-9283; AT-9283 free base
- BCP9000337
- J-504568
- SCHEMBL24336623
- HMS3244O10
- UNII-XAV9KYN9WL
- NCGC00389697-03
- DTXSID401026047
- F17373
- 3-cyclopropyl-1-{3-[5-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-2-yl]-1H-pyrazol-4-yl}urea
- CHEBI:125514
- AT-9283 free base
- AS-16186
- NSC-760144
- HMS3654G08
- 1-cyclopropyl-3-[3-(5-morpholin-4-ylmethyl-1H-benzoimidazol-2-yl)-1H-pyrazol-4-yl]-urea
- NSC-799339
- SDCCGSBI-0654347.P001
- BDBM27087
- HY-50514
-
- MDL: MFCD12031513
- Piscine à noyau: 1S/C19H23N7O2/c27-19(21-13-2-3-13)24-16-10-20-25-17(16)18-22-14-4-1-12(9-15(14)23-18)11-26-5-7-28-8-6-26/h1,4,9-10,13H,2-3,5-8,11H2,(H,20,25)(H,22,23)(H2,21,24,27)
- La clé Inchi: LOLPPWBBNUVNQZ-UHFFFAOYSA-N
- Sourire: O=C(NC1CC1)NC1C(C2NC3C(=CC(CN4CCOCC4)=CC=3)N=2)=NNC=1
Propriétés calculées
- Qualité précise: 381.19100
- Masse isotopique unique: 381.19132300g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 28
- Nombre de liaisons rotatives: 5
- Complexité: 554
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 111
- Le xlogp3: 0.5
Propriétés expérimentales
- Dense: 1.45
- Le PSA: 110.96000
- Le LogP: 2.47090
AT9283 Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
AT9283 Données douanières
- Code HS:2934999090
- Données douanières:
Code douanier chinois:
2934999090Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
AT9283 PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5518-50mg |
AT9283 |
896466-04-9 | 98% | 50mg |
¥3844.00 | 2023-09-10 | |
eNovation Chemicals LLC | Y0973774-100mg |
AT9283 |
896466-04-9 | 98% | 100mg |
$650 | 2024-08-03 | |
Ambeed | A335492-1mg |
1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea |
896466-04-9 | 98% | 1mg |
$36.0 | 2024-07-16 | |
DC Chemicals | DC7070-100 mg |
AT9283 |
896466-04-9 | >98% | 100mg |
$480.0 | 2022-03-01 | |
Chemenu | CM157598-100mg |
1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea |
896466-04-9 | 98% | 100mg |
$727 | 2022-02-28 | |
abcr | AB482481-5 mg |
1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1h-pyrazol-4-yl)urea; . |
896466-04-9 | 5mg |
€290.90 | 2023-06-15 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5518-100mg |
AT9283 |
896466-04-9 | 98% | 100mg |
¥6372.00 | 2023-09-10 | |
ChemScence | CS-0107-100mg |
AT9283 |
896466-04-9 | 99.70% | 100mg |
$1069.0 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3068-1 mL * 10 mM (in DMSO) |
AT9283 |
896466-04-9 | 98.45% | 1 mL * 10 mM (in DMSO) |
¥1012.00 | 2022-03-01 | |
S e l l e c k ZHONG GUO | S1134-2mg |
AT9283 |
896466-04-9 | 100% | 2mg |
¥818.33 | 2023-09-16 |
AT9283 Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Solvents: Tetrahydrofuran ; 16 h, reflux; cooled
1.2 Solvents: Dimethylformamide ; 16 h, 100 °C; cooled
1.2 Solvents: Dimethylformamide ; 16 h, 100 °C; cooled
Référence
Méthode de production 2
Conditions de réaction
1.1 Solvents: Tetrahydrofuran ; 16 h, reflux; reflux → rt
1.2 16 h, reflux
1.2 16 h, reflux
Référence
- Synthesis of AT9283, an inhibitor of small molecular aurora kinaseZhongguo Xinyao Zazhi, 2013, 22(19), 2292-2295,
AT9283 Raw materials
- N,N'-Carbonyldiimidazole
- 1H-Pyrazol-4-amine, 3-[5-(4-morpholinylmethyl)-1H-benzimidazol-2-yl]-
- cyclopropanamine
AT9283 Preparation Products
AT9283 Littérature connexe
-
Shengfu Zhou,Shepei Tan,Danqing Fang,Rong Zhang,Weicong Lin,Wenjuan Wu,Kangcheng Zheng RSC Adv. 2016 6 85355
896466-04-9 (AT9283) Produits connexes
- 2287261-87-2(2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid)
- 7061-57-6(5-methyl-2-(1-methylethyl)phenyl [(2,4-dinitrophenyl)sulfinyl]acetate)
- 2229480-45-7(1,1,1-trifluoro-3-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylpropan-2-ol)
- 868153-34-8(1-(2,3-dichlorophenyl)-4-(3-nitrobenzoyl)piperazine)
- 2228911-13-3(tert-butyl N-3-(2-aminoacetyl)oxolan-3-ylcarbamate)
- 2680825-48-1(Benzyl 4-(2-hydroxypropyl)-2-methylpiperazine-1-carboxylate)
- 2680756-60-7(benzyl N-(4-bromo-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate)
- 2228677-27-6(2-(3,4-dihydro-1H-2-benzopyran-6-yl)-2-methylpropanal)
- 108775-05-9(3-(4-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine)
- 1040674-58-5(2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide)
Fournisseurs recommandés
atkchemica
(CAS:896466-04-9)AT9283

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:896466-04-9)AT9283

Pureté:99%
Quantité:50mg
Prix ($):355.0